[2-(2-Fluorophenyl)ethyl]methylamine
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Overview
Description
[2-(2-Fluorophenyl)ethyl]methylamine is a versatile chemical compound with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol . This compound is widely utilized in chemical synthesis processes due to its unique structure and reactivity . It serves as a key building block for the synthesis of various pharmaceuticals, agrochemicals, and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Fluorophenyl)ethyl]methylamine typically involves the reaction of 2-fluorophenylacetonitrile with methylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion . The product is then purified through standard techniques such as distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and continuous flow systems to ensure efficient production . The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Fluorophenyl)ethyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[2-(2-Fluorophenyl)ethyl]methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: The compound is employed in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(2-Fluorophenyl)ethyl]methylamine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-methylbenzeneethanamine
- 2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-yl)-3-ethyl-1,3-benzothiazol-3-ium perchlorate
Uniqueness
[2-(2-Fluorophenyl)ethyl]methylamine is unique due to its specific arrangement of atoms, which allows for precise manipulation of stereochemistry . This enables the creation of enantiomerically pure compounds essential in pharmaceutical research . Its stability and compatibility with different reaction conditions make it a preferred choice for organic chemists .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGRQNLAMNVBOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619463 |
Source
|
Record name | 2-(2-Fluorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
485404-58-8 |
Source
|
Record name | 2-(2-Fluorophenyl)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(2-fluorophenyl)ethyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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